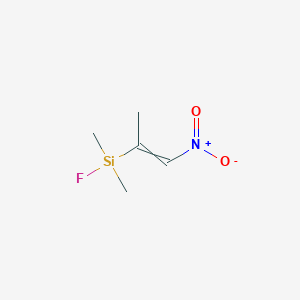
Fluoro(dimethyl)(1-nitroprop-1-en-2-yl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluoro(dimethyl)(1-nitroprop-1-en-2-yl)silane is an organosilicon compound with the molecular formula C5H10FNO2Si It is characterized by the presence of a silicon atom bonded to a fluoro group, two methyl groups, and a 1-nitroprop-1-en-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of fluoro(dimethyl)(1-nitroprop-1-en-2-yl)silane typically involves the reaction of a suitable silane precursor with a fluoroalkylating agent under controlled conditions. One common method involves the use of dimethylchlorosilane and a fluoroalkylating agent such as 1-fluoro-2-nitropropene in the presence of a base like triethylamine. The reaction is carried out under an inert atmosphere, typically at low temperatures to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the product, such as distillation or recrystallization, to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Fluoro(dimethyl)(1-nitroprop-1-en-2-yl)silane can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine or other lower oxidation state compounds.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a suitable catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Products may include nitroso derivatives or other oxidized forms.
Reduction: Products may include amines or other reduced forms.
Substitution: Products depend on the nucleophile used, resulting in various substituted silanes.
Wissenschaftliche Forschungsanwendungen
Fluoro(dimethyl)(1-nitroprop-1-en-2-yl)silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing fluoro and nitro functionalities.
Biology: Potential use in the development of bioactive molecules or as a probe in biochemical assays.
Medicine: Investigated for its potential in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of fluoro(dimethyl)(1-nitroprop-1-en-2-yl)silane involves its interaction with molecular targets through its functional groups. The fluoro group can participate in hydrogen bonding and other interactions, while the nitro group can undergo redox reactions. These interactions can modulate the activity of enzymes or other biological molecules, leading to various effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Fluoro(dimethyl)(1-nitroprop-1-en-2-yl)germane
- Fluoro(dimethyl)(1-nitroprop-1-en-2-yl)stannane
- Fluoro(dimethyl)(1-nitroprop-1-en-2-yl)plumbane
Uniqueness
Fluoro(dimethyl)(1-nitroprop-1-en-2-yl)silane is unique due to the presence of a silicon atom, which imparts distinct chemical properties compared to its germanium, tin, and lead analogs. The silicon atom’s ability to form strong bonds with oxygen and carbon makes this compound particularly stable and versatile in various applications.
Eigenschaften
CAS-Nummer |
499186-75-3 |
|---|---|
Molekularformel |
C5H10FNO2Si |
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
fluoro-dimethyl-(1-nitroprop-1-en-2-yl)silane |
InChI |
InChI=1S/C5H10FNO2Si/c1-5(4-7(8)9)10(2,3)6/h4H,1-3H3 |
InChI-Schlüssel |
IZYADYLRZZPZDW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C[N+](=O)[O-])[Si](C)(C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



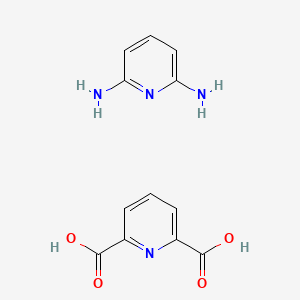
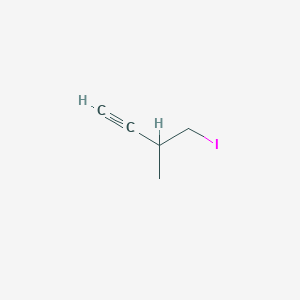
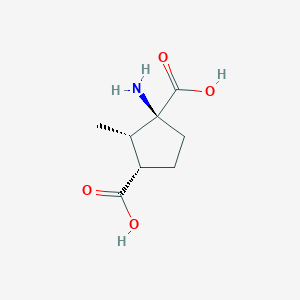
![1-[(2-Hydroxyethyl)sulfanyl]-3-sulfanylpropan-2-OL](/img/structure/B14243015.png)
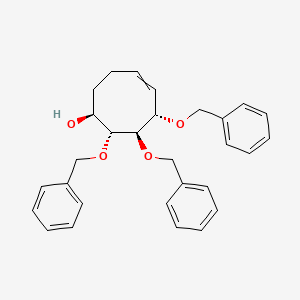
![N-methyl-N-[(4-nitrophenyl)methyl]oxan-4-amine](/img/structure/B14243020.png)
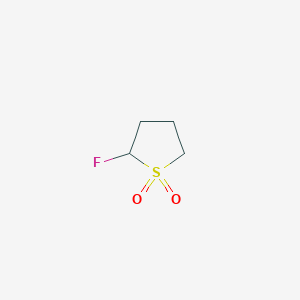
![3-{4-[(6-Bromohexyl)oxy]phenyl}-1-phenylprop-2-EN-1-one](/img/structure/B14243039.png)
![3-nitro-N-[[4-[(3-nitrobenzoyl)carbamothioylamino]phenyl]carbamothioyl]benzamide](/img/structure/B14243042.png)
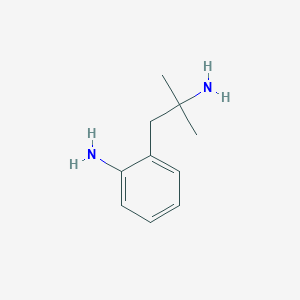
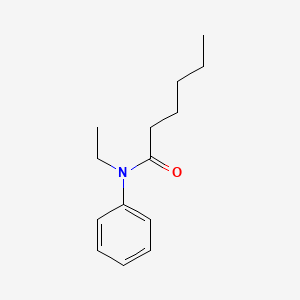
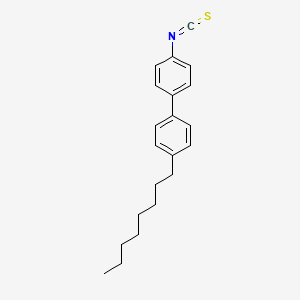
silanediol](/img/structure/B14243063.png)
